Diperodon anhydrous, (S)-
Description
Contextualization of Diperodon (B91815) as a Phenylurethane Derivative
Diperodon is an organic compound classified within the class of phenylcarbamic acid esters. smolecule.comdrugbank.com Specifically, it is a derivative of phenylcarbamic acid, which is characterized by the presence of a carbamate (B1207046) group attached to a phenyl ring. smolecule.comsmolecule.com The structure of Diperodon contains two phenylcarbamate groups. smolecule.com This classification places it among the phenylurethane derivatives of dialkyl amino alcohols. hodoodo.com The synthesis of such derivatives often involves the reaction of a phenol (B47542) or alcohol with phenyl isocyanate to form the characteristic phenylurethane linkage. youtube.com Its chemical structure is formally named [2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate. nih.gov
Significance of (S)-Enantiomer Research in Chemical Biology
The study of specific enantiomers, such as the (S)-enantiomer of a chiral compound, is a critical aspect of modern chemical biology and drug discovery. mdpi.comrsc.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. iitk.ac.instackexchange.com While they possess identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities. mdpi.comiitk.ac.in This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. rsc.orgstackexchange.com
This stereoselectivity can lead to one enantiomer (the eutomer) having the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause harmful or toxic effects. iitk.ac.inacs.org A well-known historical example is thalidomide, where the (R)-enantiomer possessed the desired sedative effects, but the (S)-enantiomer was found to be teratogenic, causing birth defects. rsc.orgiitk.ac.inacs.org Consequently, isolating and studying a single enantiomer, like Diperodon anhydrous, (S)-, can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. mdpi.com Research focusing on the (S)-enantiomer aims to elucidate its specific interactions with biological targets, which is crucial for understanding its potential as a research tool and for developing safer, more effective chemical agents. mdpi.comrsc.org
Historical Overview of Academic Investigations on Diperodon
Diperodon has a history of use as a topical local anesthetic, though it is not commonly found in clinical applications today. smolecule.com Its primary mechanism of action as a local anesthetic involves the blockade of voltage-gated sodium channels, which prevents the transmission of nerve signals. smolecule.com Academic interest has shifted towards using Diperodon as a research compound. It is employed in pharmacological studies to investigate pain mechanisms and potential drug interactions. smolecule.com For instance, research from 1996 focused on the determination of diperodon in blood serum using HPLC methods, indicating its use in pharmacokinetic studies. medchemexpress.com The compound is recognized as a small molecule that reached phase II in clinical trials, although further development appears to have ceased. nih.gov Its continued availability is now primarily for research purposes, where it serves as a tool in various bioactive compound libraries for screening and investigation. smolecule.commedchemexpress.com
Detailed Research Findings
Academic research has characterized Diperodon through various chemical and biological studies.
Chemical and Physical Properties
The fundamental properties of Diperodon have been well-documented, providing a basis for its use in experimental settings.
| Property | Value/Description | Reference(s) |
| Molecular Formula | C22H27N3O4 | smolecule.comsmolecule.com |
| Molecular Weight | 397.47 g/mol | smolecule.com |
| IUPAC Name | [2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate | nih.gov |
| Class | Phenylcarbamic acid esters | smolecule.comdrugbank.com |
| Synonyms | Diperodonum, 3-(1-Piperidinyl)-1,2-propanediol bis(phenylcarbamate) | nih.gov |
Biological Activity Profile
The biological effects of Diperodon are central to its investigation in academic research, primarily focusing on its interactions with cellular signaling pathways.
| Activity | Research Finding | Reference(s) |
| Local Anesthetic Action | Functions by inhibiting voltage-gated sodium channels in nerve cells, preventing the initiation and propagation of action potentials. | smolecule.com |
| Anti-inflammatory Effects | Believed to involve the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of pro-inflammatory mediators. | smolecule.com |
| Anti-proliferative Effects | Has been observed to have partial effects on cell differentiation markers and morphology, suggesting a distinct anti-proliferative mechanism. | smolecule.com |
| Molecular Target | Identified as the sodium channel alpha subunits in the brain (Types I, II, III). | smolecule.com |
Compound Nomenclature
Structure
3D Structure
Properties
CAS No. |
74664-38-3 |
|---|---|
Molecular Formula |
C22H27N3O4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[(2S)-2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate |
InChI |
InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)/t20-/m0/s1 |
InChI Key |
YUGZHQHSNYIFLG-FQEVSTJZSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Diperodon Anhydrous, S
Retrosynthetic Analysis and Key Precursors for Diperodon (B91815) Anhydrous Synthesis
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.comyoutube.comdeanfrancispress.com For (S)-Diperodon anhydrous, the analysis begins by identifying the key functional groups, which are two carbamate (B1207046) linkages and a chiral secondary alcohol derivative.
The structure of Diperodon is [2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate. The most logical disconnections are at the two C-O bonds of the carbamate groups. This disconnection approach is a standard strategy for esters and related functional groups. deanfrancispress.com
This retrosynthetic step breaks the target molecule into two key precursors:
(S)-3-(piperidin-1-yl)propane-1,2-diol: This precursor contains the necessary stereocenter and the piperidine (B6355638) moiety. The chirality of the final product is dictated by the stereochemistry of this starting material.
Phenyl isocyanate: This reagent provides the phenylcarbamoyl group. Two equivalents of this precursor are required to react with the two hydroxyl groups of the diol.
This analysis simplifies a complex target into a straightforward synthesis plan involving the formation of two carbamate bonds from a chiral diol and an isocyanate.
Multi-Step Organic Synthesis Approaches to Diperodon Anhydrous
The forward synthesis of (S)-Diperodon anhydrous is a direct implementation of the strategy developed during the retrosynthetic analysis. The core of the synthesis is the reaction between the two hydroxyl groups of (S)-3-(piperidin-1-yl)propane-1,2-diol and two equivalents of phenyl isocyanate to form the corresponding dicarbamate.
Catalyst Systems and Reaction Optimization
Common catalysts for carbamate formation include:
Tertiary Amines: Bases like triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used. They function by activating the alcohol through hydrogen bonding, making its oxygen atom more nucleophilic.
Organotin Compounds: Catalysts such as dibutyltin (B87310) dilaurate (DBTDL) are highly effective, even at low concentrations. They work by coordinating with both the alcohol and the isocyanate, bringing them into proximity and activating them for reaction.
Optimization of the synthesis involves screening different catalysts, solvents, and temperature profiles to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts.
Purification and Isolation Techniques in Diperodon Anhydrous Synthesis
Following the chemical synthesis, the crude product is a mixture containing the desired (S)-Diperodon, unreacted starting materials, catalyst, and any byproducts. A multi-step purification process is therefore required to isolate the target compound with high purity.
Chromatographic Separation Methods (e.g., Silica (B1680970) Column Chromatography, HPLC)
Chromatography is a fundamental technique for the purification of organic compounds.
Silica Column Chromatography: This is a standard method for the initial purification of the crude reaction mixture. The mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). The components of the mixture travel through the column at different rates depending on their polarity, allowing for their separation.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is particularly crucial for chiral compounds. For Diperodon, enantioselective HPLC is used to separate the (R) and (S) enantiomers from a racemic mixture. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.
Table 2: Chromatographic Methods for Diperodon Purification
| Method | Stationary Phase | Purpose | Reference |
|---|---|---|---|
| Enantioselective HPLC | Lux Cellulose-2 | Resolution of racemic Diperodon into its (R) and (S) enantiomers. | researchgate.net |
| HPLC | Teicoplanin chiral stationary phase | Separation of Diperodon enantiomers for analytical determination in biological matrices. | nih.govprolekare.cz |
Recrystallization and Precipitation Techniques
Recrystallization is a powerful technique for purifying solid organic compounds. researchgate.netyoutube.com The principle relies on the differences in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. scispace.com
The process typically involves:
Solvent Selection: Identifying a suitable solvent or solvent mixture in which Diperodon is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, acetone, or mixtures like hexane/ethyl acetate. rochester.edu
Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution.
Cooling: Allowing the solution to cool slowly. As the solubility decreases, the pure compound will crystallize out of the solution, while the impurities, being present in lower concentrations, will remain dissolved.
Isolation: Collecting the pure crystals by filtration.
Antisolvent precipitation is an alternative method where the compound is dissolved in a solvent in which it is highly soluble. A second solvent (the "antisolvent"), in which the compound is insoluble, is then gradually added, causing the pure product to precipitate out of the solution. scispace.com This technique is particularly useful for compounds that are difficult to crystallize by cooling alone.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Diperodon anhydrous, (S)- |
| (S)-3-(piperidin-1-yl)propane-1,2-diol |
| Phenyl isocyanate |
| Aniline |
| Carbon dioxide |
| Triethylamine (TEA) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Dibutyltin dilaurate (DBTDL) |
| Hexane |
| Ethyl acetate |
| Ethanol |
| Acetone |
| Dichloromethane (DCM) |
| Tetrahydrofuran (THF) |
| Toluene |
Stereochemical Aspects and Chiral Synthesis of Diperodon, S
Enantiomeric Purity and Chiral Resolution Strategies for Diperodon (B91815)
Achieving high enantiomeric purity is crucial, as the two enantiomers of Diperodon display distinct biological activities. Crystallographic analysis has suggested that the (S)-enantiomer possesses a significantly stronger binding affinity for sodium channels compared to its (R)-counterpart. smolecule.com This highlights the necessity for effective methods to separate the racemic mixture and isolate the desired (S)-enantiomer.
One established method for the separation and determination of Diperodon enantiomers is through high-performance liquid chromatography (HPLC). A specific on-line coupled HPLC system has been described for this purpose, which is suitable for determining the presence of both enantiomers in blood serum. nih.gov The process involves a multi-step approach:
Preconcentration and Clean-up: An initial off-line step to concentrate the sample and remove interfering substances. nih.gov
Reversed-Phase Separation: The sample is passed through a reversed-phase stationary phase to separate the Diperodon enantiomers from other matrix components. nih.gov
Chiral Separation: The racemate is then separated on a teicoplanin chiral stationary phase, which allows for the resolution of the individual (R)- and (S)-enantiomers. nih.gov
This chromatographic method provides a reliable strategy for the analytical and potentially preparative resolution of Diperodon's stereoisomers. nih.gov
While chiral auxiliaries are a common strategy in stereochemistry to control the stereochemical outcome of a synthesis, specific research findings detailing the application of chiral auxiliary approaches for the synthesis of (S)-Diperodon are not prominently available in the reviewed literature. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to bias the stereoselectivity of subsequent reactions, after which it is typically recovered. wikipedia.org
Asymmetric catalysis offers a direct route to enantiomerically enriched products by using a chiral catalyst to control the stereochemical course of a reaction. For the production of (S)-Diperodon, specific catalytic methods have been explored. Research into the enantioselective synthesis of Diperodon has identified the use of Jacobsen's thiourea (B124793) catalysts. smolecule.com The application of these catalysts in the N-alkylation step of the synthesis has been shown to induce an enantiomeric excess (ee) of 81% in the final product, demonstrating a viable pathway for the asymmetric production of Diperodon. smolecule.com
| Catalytic System | Key Reaction Step | Achieved Enantiomeric Excess (ee) |
| Jacobsen's Thiourea Catalysts | N-alkylation | 81% |
Enantiospecific synthesis utilizes a chiral starting material, where the existing stereocenter dictates the stereochemistry of the newly formed chiral center in the product. This strategy, often referred to as the "chiral pool" approach, has been successfully applied to the synthesis of (S)-Diperodon.
The synthesis begins with an enantiomerically pure precursor, (S)-1,2-propanediol, which has an enantiomeric excess of 99%. smolecule.com By using this chiral building block, the stereochemistry is preserved throughout the synthetic sequence. This enantiospecific route results in the final (S)-Diperodon product with a high enantiomeric excess of 94%, showcasing an effective method for obtaining the desired stereoisomer. smolecule.com
| Chiral Precursor | Initial Enantiomeric Excess (ee) | Final Product | Achieved Enantiomeric Excess (ee) |
| (S)-1,2-propanediol | 99% | (S)-Diperodon | 94% |
Stereoselective Synthetic Pathways to Diperodon (S)-
Stereoselective synthesis encompasses methods that favor the formation of one stereoisomer over another. For (S)-Diperodon, both catalytic and substrate-controlled strategies, such as the chiral pool approach, have proven effective in achieving the desired enantiomeric enrichment, as detailed in the preceding sections.
Diastereoselective synthesis involves the formation of diastereomers, which are stereoisomers that are not mirror images of each other and have different physical properties. ardena.com This difference allows for their separation by conventional means like crystallization or chromatography. wikipedia.org However, specific studies applying diastereoselective synthesis techniques to produce intermediates for (S)-Diperodon were not identified in the available research literature.
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity. nih.gov While there is no specific information available on the biocatalytic synthesis of (S)-Diperodon, research has been conducted on the enzymatic degradation of its enantiomers. An in vitro study on the enzymatic hydrolysis of Diperodon enantiomers in blood serum revealed that the two enantiomers are processed at different rates. nih.gov This indicates that enzymes can distinguish between the (S) and (R) forms of the molecule. The study determined that the enantiomeric hydrolysis rates and, consequently, the half-lives for Diperodon in serum are different, which is a key finding in understanding its pharmacokinetics. nih.gov
| Enantiomer | Process | Observation |
| (S)-Diperodon | Enzymatic Hydrolysis | Different hydrolysis rate and half-life compared to the (R)-enantiomer. nih.gov |
| (R)-Diperodon | Enzymatic Hydrolysis | Different hydrolysis rate and half-life compared to the (S)-enantiomer. nih.gov |
Control and Analysis of Stereoisomeric Purity in Diperodon (S)-
Ensuring the stereoisomeric purity of (S)-Diperodon is critical for its development as a single-enantiomer pharmaceutical agent. A variety of analytical techniques are employed to separate and quantify the (S)-enantiomer from its (R)-counterpart, with High-Performance Liquid Chromatography (HPLC) being the most prominent method.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the cornerstone for the analysis of Diperodon enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Chiral Stationary Phases (CSPs):
Teicoplanin-based CSPs: These are frequently used for the separation of Diperodon enantiomers and have demonstrated excellent resolving capabilities.
Polysaccharide-based CSPs: Columns such as CHIRALPAK® IA, which are derived from polysaccharides, have also been successfully employed for the chiral resolution of Diperodon.
Mobile Phase Composition: The choice of mobile phase is crucial for achieving optimal separation. The composition is tailored to the specific CSP being used.
| Chiral Stationary Phase | Mobile Phase Composition |
| Teicoplanin-based | Methanol/Acetonitrile (B52724)/Acetic Acid/Triethylamine (B128534) |
| CHIRALPAK® IA | n-hexane/dichloromethane/DEA |
Interactive Data Table: HPLC Methods for Diperodon Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Teicoplanin-based | CHIRALPAK® IA |
| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine | n-hexane/dichloromethane/DEA |
| Detection | UV Spectroscopy | UV Spectroscopy |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful chiroptical technique that can be used to determine the absolute configuration of chiral molecules and to assess enantiomeric purity. Each enantiomer of Diperodon will produce a unique CD spectrum, which are mirror images of each other. This technique can be used as a complementary method to HPLC for the stereochemical analysis of (S)-Diperodon.
Method Validation: The analytical methods used to determine the stereoisomeric purity of (S)-Diperodon must be rigorously validated to ensure their accuracy, precision, and reliability. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its enantiomer.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The validation of these parameters ensures that the analytical method is fit for its intended purpose of controlling and guaranteeing the stereoisomeric purity of (S)-Diperodon.
Advanced Analytical Methodologies for Diperodon Anhydrous, S Characterization
Chromatographic Techniques for Diperodon (B91815) anhydrous, (S)- Analysis
Chromatographic methods are central to the separation and analysis of Diperodon enantiomers. High-Performance Liquid Chromatography (HPLC) and its variations are particularly powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is the foundation for the accurate analysis of Diperodon anhydrous, (S)-. Key considerations in method development include the selection of the column, mobile phase composition, flow rate, and detection wavelength. The goal is to achieve optimal separation of the enantiomers from each other and from any potential impurities. frontiersin.orgijprajournal.comnih.gov
A typical HPLC system for this purpose would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. ijprajournal.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ijprajournal.com The ratio of these components is carefully adjusted to achieve the desired retention times and resolution. ijprajournal.com UV detection is commonly employed, with the wavelength selected to maximize the absorbance of Diperodon. ijprajournal.com
The validation of the developed HPLC method is a critical step to ensure its reliability. researchgate.net This involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness according to established guidelines. ijprajournal.com
Chiral Stationary Phases for Enantiomeric Separation of Diperodon (S)-
Due to the identical physical and chemical properties of enantiomers in an achiral environment, their separation requires a chiral environment. nih.govcsfarmacie.cz This is achieved in HPLC through the use of chiral stationary phases (CSPs). csfarmacie.czeijppr.com CSPs are packed into HPLC columns and create a chiral environment that allows for differential interaction with the enantiomers of a racemic mixture, leading to their separation. eijppr.cominterchim.com
Several types of CSPs are available, with polysaccharide-based and macrocyclic antibiotic-based CSPs being particularly effective for a wide range of compounds. eijppr.com For the separation of Diperodon enantiomers, a teicoplanin-based chiral stationary phase has been shown to be effective. prolekare.cz Another successful approach has been the use of a Lux Cellulose-2 column. researchgate.net The choice of CSP is crucial and often requires screening of different phases to find the one that provides the best enantiomeric resolution for Diperodon. interchim.com The mechanism of separation on a CSP involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, which have different binding energies and thus different retention times. eijppr.comnih.gov
Table 1: HPLC Conditions for Diperodon Enantiomer Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Teicoplanin-based | Lux Cellulose-2 |
| Mobile Phase | Methanol/acetonitrile/acetic acid/triethylamine (B128534) (45/55/0.3/0.2) | Not explicitly stated |
Two-Dimensional Liquid Chromatography (2D-LC) for Diperodon Enantiomer Resolution
Two-dimensional liquid chromatography (2D-LC) is a powerful technique that enhances the separation of complex mixtures by employing two independent separation mechanisms. chromatographyonline.com This is particularly advantageous for the analysis of enantiomers in complex matrices like biological fluids. nih.gov In the context of Diperodon analysis, a 2D-LC system can be configured to first separate Diperodon from the matrix components on a conventional reversed-phase column (the first dimension) and then transfer the Diperodon-containing fraction to a chiral column (the second dimension) for enantiomeric separation. nih.govresearchgate.net
An on-line coupled HPLC system for the determination of Diperodon enantiomers in blood serum has been described. nih.gov This method involves an initial off-line preconcentration and clean-up step, followed by the separation of Diperodon enantiomers from matrix components on a reversed-phase stationary phase. nih.gov The racemate is then separated on a teicoplanin chiral stationary phase. nih.gov This approach allows for the simultaneous determination of both enantiomers in serum. nih.gov The use of 2D-LC significantly increases the peak capacity and resolution compared to single-dimension HPLC. nih.govchromatographyonline.com
Spectroscopic Characterization of Diperodon anhydrous, (S)-
Spectroscopic techniques provide invaluable information about the chemical structure and purity of Diperodon anhydrous, (S)-. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. hts-110.comhyphadiscovery.comnih.gov For Diperodon anhydrous, (S)-, NMR is used to confirm the connectivity of atoms within the molecule and to provide information about its stereochemistry.
A standard set of NMR experiments for structural elucidation includes one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.comresearchgate.net
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.
¹³C NMR: Reveals the number and types of carbon atoms.
COSY: Shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity.
HSQC: Correlates each proton to the carbon atom it is directly attached to.
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
By analyzing the data from these experiments, the complete chemical structure of Diperodon anhydrous, (S)- can be unequivocally confirmed. researchgate.netscilit.com
Mass Spectrometry (MS) Applications in Identification and Purity Assessment
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. longdom.org It is widely used for the identification and purity assessment of pharmaceutical compounds. longdom.orgnih.gov In the analysis of Diperodon anhydrous, (S)-, MS can be used to confirm the molecular weight of the compound and to identify any impurities present. longdom.org
When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.gov The mass spectrometer can provide molecular weight information for each peak separated by the HPLC, aiding in the identification of both the main compound and any related substances. nih.govwaters.com
Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the compound and its fragments. nih.gov In an MS/MS experiment, a specific ion is selected, fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern can provide valuable structural information and can be used to confirm the identity of Diperodon. nih.gov
Table 2: Spectroscopic Data for Diperodon
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton |
| COSY | ¹H-¹H correlations |
| HSQC | ¹H-¹³C direct correlations |
| HMBC | ¹H-¹³C long-range correlations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition |
| Tandem MS (MS/MS) | Structural fragmentation patterns |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of pharmaceutical compounds like Diperodon anhydrous, (S)-. americanpharmaceuticalreview.com These methods provide a unique molecular fingerprint by probing the vibrations of covalent bonds within the molecule. americanpharmaceuticalreview.com While both are vibrational methods, their physical underpinnings differ; IR spectroscopy measures the absorption of infrared light by the sample, whereas Raman spectroscopy analyzes the light scattered from the sample. americanpharmaceuticalreview.com
The resulting spectra reveal characteristic peaks corresponding to specific functional groups and vibrational modes (e.g., stretching, bending). Analysis of these peak positions, intensities, and shapes allows for unambiguous identification of the compound and provides insights into its molecular structure and intermolecular interactions. nih.gov For Diperodon anhydrous, (S)-, key functional groups such as the piperidine (B6355638) rings, the urethane (B1682113) linkages, and the aromatic system would exhibit distinct vibrational bands.
Detailed analysis of peak shifts in IR and Raman spectra can also elucidate information about interactions between the active pharmaceutical ingredient (API) and other components, which is valuable for formulation development. americanpharmaceuticalreview.com
Table 1: Hypothetical Vibrational Modes for Diperodon anhydrous, (S)- This table is illustrative, as specific experimental data for Diperodon anhydrous, (S)- was not available in the search results. The listed wavenumbers are typical for the specified functional groups.
| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| N-H Stretch | Urethane | 3300-3500 | 3300-3500 |
| C-H Stretch (Aromatic) | Phenyl group | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | Piperidine rings | 2850-3000 | 2850-3000 |
| C=O Stretch | Urethane | 1680-1750 | 1680-1750 |
| C=C Stretch (Aromatic) | Phenyl group | 1400-1600 | 1400-1600 |
| C-N Stretch | Urethane/Piperidine | 1200-1350 | 1200-1350 |
| C-O Stretch | Urethane | 1000-1300 | 1000-1300 |
Method Development and Validation Principles for Diperodon (S)- Quantification
The development and validation of analytical methods for the quantification of Diperodon (S)- are essential for ensuring the quality, reliability, and consistency of analytical data. jddtonline.info These processes are governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. nih.gov The primary goal is to demonstrate that the analytical procedure is suitable for its intended purpose. jddtonline.infopharmaerudition.org
A study involving the determination of diperodon enantiomers in blood serum utilized a two-dimensional high-performance liquid chromatography (HPLC) system. nih.gov This method involved preconcentration and clean-up, separation from matrix components on a reversed-phase column, and subsequent separation of the enantiomers on a chiral stationary phase. nih.gov Such a method requires rigorous validation to be considered reliable. nih.gov The validation process encompasses several key parameters, including accuracy, precision, robustness, sensitivity, and linearity. jddtonline.infojddtonline.info
Accuracy, Precision, and Robustness Studies
Accuracy refers to the closeness of agreement between the value found and an accepted reference value or a conventional true value. jddtonline.info It is typically assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the expected concentration). jddtonline.infoui.ac.id Accuracy is often reported as the percentage of recovery of a known amount of analyte added to a sample matrix. nih.gov
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. jddtonline.info It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
Reproducibility: Precision between different laboratories, often assessed in inter-laboratory studies. jddtonline.info
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.comvub.be For an HPLC method, these parameters could include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. researchgate.net Robustness testing is typically performed during the method development phase to identify potential sources of variability. chromatographyonline.comresearchgate.net
Table 2: Typical Acceptance Criteria for Assay Validation
| Validation Parameter | Sub-type | Typical Acceptance Criteria |
| Accuracy | Assay | Recovery of 98.0% to 102.0% |
| Precision | Repeatability | Relative Standard Deviation (RSD) ≤ 2% |
| Intermediate Precision | Relative Standard Deviation (RSD) ≤ 2% | |
| Robustness | - | System suitability parameters should remain within defined limits (e.g., tailing factor ≤ 2, resolution ≥ 2) after minor parameter variations. |
Sensitivity and Detection Limits in Analytical Methods
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. This is practically assessed through the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). d-nb.info
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. pharmaerudition.orgpharmaspecialists.com It represents the point where the signal from the analyte can be reliably distinguished from the background noise. pharmaspecialists.com
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. pharmaspecialists.comjuniperpublishers.com The LOQ is a critical parameter for quantitative assays that measure low levels of a compound. nih.gov
Several methods can be used to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio. juniperpublishers.com
Table 3: Methods for Determining LOD and LOQ
| Parameter | Basis of Determination | Common Acceptance Criteria |
| LOD | Signal-to-Noise Ratio | Typically a ratio of 3:1 juniperpublishers.com |
| Standard Deviation of the Response and the Slope | LOD = 3.3 * (σ / S) | |
| LOQ | Signal-to-Noise Ratio | Typically a ratio of 10:1 juniperpublishers.com |
| Standard Deviation of the Response and the Slope | LOQ = 10 * (σ / S) | |
| σ = the standard deviation of the response (e.g., of blank measurements); S = the slope of the calibration curve. |
Quality by Design (QbD) and Design of Experiments (DoE) in Analytical Method Optimization
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netrjptonline.org When applied to analytical methods, it is termed Analytical QbD (AQbD). rjptonline.org The goal of AQbD is to build quality into the analytical method lifecycle, ensuring it is robust and consistently meets its intended performance requirements. researchgate.netpharm-int.com The process starts with defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. rjptonline.orgchromatographyonline.com
Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to efficiently optimize processes. syngeneintl.comnih.gov DoE allows for the simultaneous study of the effects of multiple factors (variables) on a response. youtube.com This systematic approach is more efficient than the traditional one-factor-at-a-time (OFAT) approach, as it can identify critical interactions between factors. syngeneintl.com
For optimizing an HPLC method for Diperodon (S)-, DoE could be used to investigate factors like mobile phase composition, pH, column temperature, and flow rate to find the optimal conditions that yield the best resolution, peak shape, and analysis time. researchgate.netyoutube.com Common DoE models include full factorial, fractional factorial, and response surface designs like Box-Behnken or Central Composite designs. nih.govyoutube.com The results are used to establish a "design space" or a "Method Operable Design Region (MODR)," which is the multidimensional combination of input variables that have been demonstrated to provide assurance of quality. biomedpharmajournal.org
Biochemical Interaction Mechanisms of Diperodon Anhydrous, S
Enzymatic Hydrolysis and Biotransformation Pathways of Diperodon (B91815) Enantiomers
Diperodon, a compound with a single chiral center, exists as (S)- and (R)-enantiomers which exhibit distinct pharmacokinetic profiles, largely due to stereoselective enzymatic hydrolysis. nih.gov The biotransformation of Diperodon primarily involves the cleavage of its carbamate (B1207046) ester bonds by hydrolase enzymes found in the blood serum. nih.gov This metabolic process leads to the formation of less active metabolites and is a key factor in the compound's duration of action.
In vitro studies using blood serum have been conducted to investigate the degradation of Diperodon enantiomers. nih.gov These studies have established that the rates of enzymatic hydrolysis and the resulting half-lives are different for the (S)- and (R)-enantiomers. nih.gov Methodologies employing on-line coupled high-performance liquid chromatography (HPLC) with a teicoplanin chiral stationary phase have been developed to simultaneously determine the concentrations of both enantiomers in serum during these kinetic studies. nih.gov
Research indicates that the enzymatic hydrolysis follows pseudo-first-order kinetics. While experimental rate constants have been determined, specific numerical values for the hydrolysis rate constant and half-life of (S)-Diperodon are not consistently reported across publicly available literature. nih.gov However, a consistent finding is that the (S)-enantiomer generally demonstrates faster degradation kinetics compared to its (R)-counterpart, leading to a shorter half-life in biological systems. nih.gov This differential hydrolysis is influenced by factors such as temperature and pH, with optimal enzymatic activity observed under physiological conditions (37°C, pH 7.4). nih.gov
The primary mechanism for Diperodon metabolism is the hydrolysis of its carbamate ester bonds. In vitro investigations have identified serum enzymes, specifically pseudocholinesterases and carboxylesterases, as the key catalysts in this biotransformation pathway. nih.gov These hydrolases exhibit differential affinities for the two enantiomers, which accounts for the observed stereoselective hydrolysis rates. nih.gov
The nucleophilic attack by these serum enzymes on the carbamate linkages leads to the decomposition of the parent compound. nih.gov The stereoselectivity of these enzymes, with a preference for hydrolyzing the (S)-enantiomer at a faster rate, is a critical determinant of the distinct pharmacokinetic behavior of each enantiomer. nih.gov
Molecular Targets and Receptor Interactions of Diperodon Anhydrous, (S)-
The pharmacological effects of Diperodon are rooted in its interactions with specific molecular targets, most notably voltage-gated ion channels. The stereochemistry of the (S)-enantiomer plays a pivotal role in the affinity and nature of these interactions.
The principal molecular target for Diperodon is the voltage-gated sodium channel. The binding affinity of Diperodon enantiomers to these channels has been quantified, revealing a significant stereochemical preference. Crystallographic analysis has confirmed that the (S)-enantiomer possesses a substantially higher binding affinity for sodium channels compared to the (R)-enantiomer. This difference in binding kinetics is a key determinant of its potency.
While detailed thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding for (S)-Diperodon to its receptors are not extensively documented in the available literature, the dissociation constants (Kd) highlight the energetic favorability of the (S)-enantiomer's interaction with sodium channels.
Interactive Data Table: Enantiomer Binding Affinity to Sodium Channels
| Enantiomer | Dissociation Constant (Kd) |
|---|---|
| (S)-Diperodon | 1.2 µM |
Note: Data represents superior binding of the (S)-enantiomer.
As a local anesthetic, Diperodon anhydrous, (S)- exerts its primary effect through the modulation of ion channels. Its high-affinity binding to voltage-gated sodium channels results in a reversible blockade of these channels. This action inhibits the influx of sodium ions across the nerve cell membrane, which is necessary for the initiation and propagation of action potentials. By preventing depolarization, (S)-Diperodon effectively blocks nerve impulse conduction, leading to a loss of sensation in the localized area. The interaction is state-dependent, meaning the drug may have different affinities for the resting, open, or inactivated states of the sodium channel.
The structure-activity relationship (SAR) of Diperodon is strongly influenced by its stereochemistry. The chiral center at the C2 position of the propylene (B89431) glycol backbone is the critical structural feature responsible for the observed differences in biological activity between the enantiomers.
Computational Chemistry and Molecular Modeling Studies of Diperodon Anhydrous, S
Quantum Chemical Calculations for Diperodon (B91815) Anhydrous, (S)-
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and energetic characteristics of molecules. These calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties. For Diperodon anhydrous, (S)-, methods like Density Functional Theory (DFT) are particularly useful for obtaining a detailed picture of its electronic landscape. nih.govmdpi.com
Electronic structure analysis focuses on the distribution of electrons within a molecule, which is key to understanding its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijnc.irnih.gov A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution on the molecule's surface. MESP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites where the molecule is likely to interact with other molecules, including biological targets. nih.govmdpi.com For Diperodon (S)-, these calculations can pinpoint the atoms or functional groups most likely to participate in hydrogen bonding or other non-covalent interactions within a protein's binding pocket.
Table 1: Illustrative Quantum Chemical Descriptors for Diperodon anhydrous, (S)- (Note: These values are hypothetical and serve to illustrate the typical output of quantum chemical calculations.)
| Descriptor | Calculated Value | Implication |
| HOMO Energy | -8.15 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -0.45 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.70 eV | Indicates high kinetic stability and lower reactivity. ijnc.ir |
| Dipole Moment | 3.1 D | Measures the molecule's overall polarity, influencing solubility and interactions. |
| Electron Localization Function (ELF) | Varies | Identifies regions of covalent bonding and lone pair electrons, aiding in reactivity analysis. nih.gov |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. chemistrysteps.com For a flexible molecule like Diperodon (S)-, which contains multiple rotatable bonds, numerous conformations are possible, each with a different energy level. Computational methods can systematically explore the conformational space to identify low-energy, stable conformers that are most likely to exist under physiological conditions.
Understanding the conformational preferences is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. Furthermore, creating a potential energy landscape for the stereoisomers, (S)-Diperodon and (R)-Diperodon, can elucidate the energetic differences between them. nih.gov This analysis helps explain why one enantiomer might exhibit greater biological activity or a different pharmacological profile than the other, as the energy required to adopt the "active" conformation may differ between them. nih.gov
Molecular Dynamics Simulations of Diperodon (S)- in Biological Systems
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of a ligand within its biological environment, such as a protein binding site or a cell membrane. nih.govuiuc.edu These simulations provide a detailed, time-resolved view of molecular interactions that is often inaccessible through experimental means alone.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. imrpress.com For Diperodon (S)-, docking studies would typically be performed using the crystal structure of its known allosteric target, the enzyme SMYD3. researchgate.net The goal is to predict the binding pose of (S)-Diperodon within the allosteric pocket and to identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Following docking, MD simulations can be used to refine the predicted binding pose and assess its stability over time. The dynamic nature of the simulation allows researchers to observe how the ligand and protein adjust to each other's presence. nih.gov Furthermore, advanced computational methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be applied to the simulation trajectories to calculate the binding free energy, providing a quantitative prediction of the ligand's binding affinity. nih.govnih.gov
Table 2: Example of Predicted Interactions and Binding Affinity for (S)-Diperodon with SMYD3 (Note: This data is illustrative and based on a hypothetical docking and simulation study.)
| Interacting Residue (SMYD3) | Interaction Type | Predicted Distance (Å) | Predicted Binding Affinity (ΔG) |
| TYR-123 | Hydrogen Bond | 2.9 | -8.5 kcal/mol |
| LEU-150 | Hydrophobic | 3.8 | |
| PHE-259 | π-π Stacking | 4.5 | |
| ASP-120 | Electrostatic | 3.2 |
The behavior of a drug molecule is significantly influenced by its environment. MD simulations explicitly include solvent molecules (typically water), allowing for a realistic representation of solvation effects on the ligand's conformation and its interaction with a protein target.
Modeling membrane permeation is critical for predicting a drug's absorption and bioavailability. mdpi.com Computational techniques such as umbrella sampling combined with MD simulations can be used to model the process of Diperodon (S)- passively diffusing across a lipid bilayer. nih.gov These simulations generate a potential of mean force (PMF) profile, which describes the energy changes as the molecule moves from the aqueous environment into and across the hydrophobic membrane core. researchgate.net The resulting data can be used to calculate a theoretical permeability coefficient, offering valuable predictions about how well the compound might be absorbed in the body. mdpi.comnih.gov
Chemoinformatics and QSAR Approaches for Diperodon (S)- Analogues
Chemoinformatics applies computational methods to analyze large datasets of chemical compounds, facilitating the discovery of new drug candidates. springernature.com A key chemoinformatic tool is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov
To develop a QSAR model for Diperodon (S)- analogues, a dataset of structurally similar compounds with experimentally measured activities (e.g., inhibitory concentration against SMYD3) is required. nih.gov For each compound, various molecular descriptors (e.g., physicochemical properties, topological indices, 3D fields) are calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of Diperodon (S)-, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. nih.gov
Ligand-Based Design Strategies
Ligand-based drug design (LBDD) strategies are employed when the three-dimensional structure of the target is unknown, relying instead on the knowledge of molecules that bind to the biological target of interest. nih.goviptonline.com These methods, including 3D quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling, help in identifying and optimizing lead compounds. nih.gov In the context of Diperodon, computational approaches have been utilized to identify commercially available analogues, aiming to discover new ligands with improved properties. diva-portal.org
One such study used Diperodon as a starting point to find new allosteric ligands for SMYD3 (SET- and MYND-domain containing protein 3), an epigenetic enzyme implicated in cancer development. nih.gov The features of the Diperodon binding site were explored through computational modeling, which then guided the search for analogues in commercial compound databases. nih.gov This strategy circumvents the need for in-house synthesis of new compounds. nih.gov
The underlying principle of this approach is that molecules structurally similar to a known active compound are likely to exhibit similar biological activities. iptonline.com By screening chemical libraries for compounds with similar shapes, electrostatic properties, and pharmacophoric features to (S)-Diperodon anhydrous, researchers can identify novel scaffolds with potentially higher affinity and better physicochemical properties. escholarship.orgsaromics.com This ligand-based approach, however, was reported to be somewhat disappointing in the case of Diperodon, suggesting that its chemical scaffold may not be optimal as a starting point for developing improved ligands. escholarship.org
Below is a table summarizing the ligand-based design strategies applied in the study of Diperodon and its analogues.
| Strategy | Description | Outcome for Diperodon Research |
| Analogue Identification | Searching commercial databases for compounds with structural similarity to Diperodon. | Identification of 21 analogues, with two showing interaction with SMYD3. nih.gov |
| Pharmacophore Modeling | Creating a model based on the shape and electrostatic profile of a known ligand to screen for similar compounds. saromics.com | Used to explore the features of the Diperodon binding site. nih.gov |
| QSAR Analysis | Correlating the chemical structure of compounds with their biological activity to predict the activity of new compounds. saromics.com | While not explicitly detailed for (S)-Diperodon in the provided results, this is a standard LBDD technique. nih.gov |
Structure-Based Design Strategies
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design and optimize ligands. nih.govresearchgate.net Techniques like molecular docking and molecular dynamics simulations are central to SBDD, predicting how small molecules bind to a target and estimating their binding affinity. nih.govnih.gov
In research involving Diperodon, computational analysis of its binding site on SMYD3 indicated significant potential for ligand binding. escholarship.org A key SBDD strategy employed was the fragmentation of Diperodon followed by the "growing" of these fragments to identify new compounds. nih.gov This approach led to the identification of three fragments: 2-phenylacetamide, methyl phenylcarbamate, and N-phenylformamide, which correspond to the hydrophobic subpockets of the Diperodon binding site. escholarship.org
From these fragments, particularly N-phenylformamide, new compounds were computationally evolved. escholarship.org This fragment evolution, guided by molecular dynamics, resulted in the identification of ligands that were structurally different from Diperodon and possessed higher affinities and superior ligand efficiencies. nih.govescholarship.org For instance, one evolved compound, compound 10, was developed over 8 iterations starting from the formamide (B127407) fragment of Diperodon. escholarship.org
The crystal structure of the Diperodon-SMYD3 complex revealed important interactions, such as a hydrogen bond between the Glu189 residue of the protein and the NH of one of Diperodon's carbamate (B1207046) groups. diva-portal.org However, it also highlighted an unfavorable electrostatic interaction, suggesting that modifying the carbamate's oxygen to a nitrogen could enhance binding affinity. diva-portal.org Computational tools like SiteMap and WatSite analysis further suggested that adding small hydrophobic substituents to the phenyl rings of Diperodon could increase affinity by occupying unfilled hydrophobic cavities and displacing unfavorable water molecules. diva-portal.org It was noted that minor structural changes, such as the difference between the (R)- and (S)-enantiomers, had a significant impact on the binding mode, with the two enantiomers binding in different orientations. diva-portal.orgescholarship.org
The following table summarizes the structure-based design strategies and their findings in Diperodon research.
| Strategy | Description | Findings in Diperodon Research |
| Molecular Docking | Predicts the preferred orientation and conformation of a ligand when bound to a target protein. nih.gov | Used to predict the binding mode of Diperodon analogues and evolved fragments. escholarship.org |
| Fragment-Based Drug Discovery (FBDD) | Involves breaking down a known ligand into smaller fragments and then growing or linking them to create new ligands. nih.gov | Fragmentation of Diperodon identified key substructures (e.g., N-phenylformamide) that led to the discovery of novel, higher-affinity ligands. nih.govescholarship.org |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical basis of their function. researchgate.net | Used in the fragment evolution process to guide the growth of new compounds from the N-phenylformamide fragment. escholarship.org |
| Binding Site Analysis (SiteMap, WatSite) | Identifies and characterizes the binding pockets of a protein, highlighting favorable and unfavorable regions for ligand binding. diva-portal.org | Revealed unoccupied hydrophobic volumes adjacent to Diperodon's phenyl rings, suggesting potential modifications to improve affinity. diva-portal.org |
Data Management and Open Science Practices in Computational Diperodon Research
Effective data management and adherence to open science principles are crucial for ensuring the reproducibility, transparency, and impact of computational research on compounds like (S)-Diperodon anhydrous. psychopen.eusergiouri.be While specific data management plans for Diperodon research are not publicly detailed, the principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data are fundamental. nih.gov
In the context of computational Diperodon studies, this would involve:
Data Organization: Structuring and annotating datasets from molecular modeling, such as docking poses, simulation trajectories, and calculated properties, in a consistent and predictable manner. nih.gov
Metadata: Sufficiently describing the computational experiments, including software versions, parameters, and force fields used, to allow other researchers to understand and replicate the work. nih.gov
Data Sharing: Depositing research data and models in trusted public repositories. psychopen.eu For instance, computational biology and structural biology commonly deposit data in public databases. nih.gov This practice allows for the validation of results and enables new research to build upon previous findings.
Open science practices further enhance the value of research. nih.gov These practices include:
Open Access Publishing: Making research articles freely available to all.
Open Data: Sharing the raw and processed data generated during the research. sergiouri.be
Open Source Code: Making any custom scripts or software used for analysis publicly available. psychopen.eu
Preregistration: Stating whether a study and its analysis plan were preregistered, which can increase the transparency and credibility of the findings. psychopen.eu
The adoption of these practices in computational Diperodon research would facilitate collaboration, accelerate the discovery of new ligands, and contribute to a more robust and efficient drug discovery process. nih.gov
The table below outlines key open science practices and their relevance to computational Diperodon research.
| Open Science Practice | Description | Relevance to Diperodon Research |
| Data Transparency | Making research data publicly available in a trusted repository. psychopen.eu | Sharing docking results, MD simulation data, and QSAR models for (S)-Diperodon would allow for independent verification and reuse. |
| Code Transparency | Making the code used for data analysis publicly available. psychopen.eu | Sharing scripts used for virtual screening or data analysis ensures reproducibility of the computational workflow. |
| Citation Standards | Citing datasets and software with persistent identifiers (e.g., DOIs). psychopen.eu | Ensures that the specific data and tools used in Diperodon studies are properly credited and easily accessible. |
| Preregistration of Studies | Publicly registering the research plan before conducting the study. psychopen.eu | Increases the credibility of findings from computational experiments, such as virtual screening campaigns. |
Future Directions and Emerging Research Avenues for Diperodon Anhydrous, S
Development of Novel Stereoselective Synthetic Methodologies
The biological activity of chiral molecules like Diperodon (B91815) is highly dependent on their stereochemistry. The development of efficient, scalable, and highly stereoselective synthetic routes to produce the pure (S)-enantiomer is a primary goal for future research. While classical resolution methods have been employed, modern asymmetric synthesis offers a more direct and atom-economical approach. The piperidine (B6355638) core of Diperodon is a key target for these advanced methodologies. nih.govresearchgate.net
Current research in organic synthesis has yielded several powerful tools for the enantioselective synthesis of substituted piperidines, which could be adapted for (S)-Diperodon. ajchem-a.com These include transition-metal-catalyzed reactions that can create the chiral centers with high precision. For instance, rhodium-catalyzed asymmetric reductive Heck reactions and copper-catalyzed asymmetric cyclizations have shown great promise in constructing chiral piperidine rings from simple precursors. acs.orgnih.gov Such methods offer excellent enantioselectivity and functional group tolerance, making them suitable for complex molecules. acs.org
Future research will likely focus on:
Asymmetric Catalysis: Exploring a range of chiral catalysts (e.g., rhodium, copper, palladium-based) to achieve high enantiomeric excess (>99% ee) in the key ring-forming or functionalization steps. nih.govajchem-a.comacs.org
Organocatalysis: Utilizing small organic molecules as catalysts to provide a metal-free alternative for the asymmetric synthesis of the piperidine moiety, potentially reducing costs and metal contamination.
Chemoenzymatic Synthesis: Integrating enzymatic reactions, which are known for their exceptional stereoselectivity, into the synthetic pathway to resolve racemates or set key stereocenters early in the process.
| Methodology | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Transition-Metal Catalysis (Rh, Cu, Pd) | Uses chiral metal complexes to catalyze asymmetric reactions, such as cyclizations or cross-couplings, to form the chiral piperidine ring. acs.orgnih.gov | High efficiency, excellent enantioselectivity, broad substrate scope. nih.gov | Ligand design, optimization of reaction conditions for the Diperodon scaffold. |
| Organocatalysis | Employs small chiral organic molecules to induce stereoselectivity in key bond-forming reactions. | Metal-free, environmentally benign, readily available catalysts. | Development of novel catalysts and reaction pathways applicable to piperidine synthesis. |
| Chemoenzymatic Synthesis | Combines traditional chemical synthesis with highly selective enzymatic transformations (e.g., using lipases, reductases). | Exceptional stereoselectivity, mild reaction conditions, potential for green chemistry. | Enzyme screening, process integration, and scale-up. |
Advancements in Microfluidic Synthesis for Anhydrous Forms
The production of the anhydrous form of (S)-Diperodon presents unique challenges related to controlling crystallization, particle size, and purity. Microfluidic technologies, which involve chemical processes conducted in micrometer-sized channels, offer a transformative solution to these challenges. nih.gov These systems provide unparalleled control over reaction parameters such as temperature, mixing, and reaction time, leading to highly consistent and reproducible results. researchgate.net
For the synthesis of anhydrous compounds, microfluidic reactors can be designed to precisely control solvent composition and evaporation rates, which are critical for inducing the crystallization of the desired anhydrous polymorph. rsc.org This level of control minimizes the formation of unwanted hydrates or solvates and allows for the production of uniform microparticles. researchgate.netrsc.org Plug-and-play microfluidic setups, in particular, offer a facile and adaptable approach for the continuous synthesis of such materials. rsc.org
Emerging research in this area will likely concentrate on:
Continuous Crystallization: Designing microfluidic platforms for the continuous synthesis and crystallization of (S)-Diperodon anhydrous, enabling better scalability and process control compared to batch methods.
Polymorph Screening: Utilizing high-throughput microfluidic systems to rapidly screen different conditions (solvents, temperatures, concentrations) to identify and isolate the most stable and effective anhydrous polymorph.
Nanoparticle Formulation: Applying microfluidic techniques to produce nano-sized particles or liposomal encapsulations of (S)-Diperodon, which could enhance its delivery and bioavailability. nist.govnih.gov
| Advantage | Description | Impact on (S)-Diperodon Anhydrous |
|---|---|---|
| Precise Process Control | Superior control over temperature, flow rate, and mixing at the microscale. researchgate.net | Ensures high reproducibility and minimizes batch-to-batch variability. |
| Enhanced Safety | Small reaction volumes reduce the risks associated with handling hazardous reagents and exothermic reactions. | Safer process development and manufacturing. |
| High Purity & Yield | Improved reaction kinetics and reduced side reactions lead to cleaner product profiles. nih.gov | Higher quality final product with fewer impurities. |
| Controlled Crystallization | Precise manipulation of supersaturation and residence time allows for control over particle size and polymorphism. rsc.org | Consistent production of the desired anhydrous form with uniform particle characteristics. |
| Scalability | Scaling up is achieved by operating multiple microreactors in parallel ("scaling out"), which is often more straightforward than scaling up batch reactors. | Facilitates a smoother transition from laboratory research to industrial production. |
Integration of Multi-Omics Data for Comprehensive Biochemical Understanding
To fully understand the biological impact of (S)-Diperodon, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular and cellular changes induced by the compound. nih.gov This multi-omics approach can uncover the complete mechanism of action, identify potential off-target effects, and discover biomarkers for predicting patient response. mdpi.com
By applying these technologies, researchers can investigate:
Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in neuronal cells and surrounding tissues upon exposure to (S)-Diperodon. This can reveal the signaling pathways modulated by the drug beyond its primary effect on sodium channels.
Proteomics: To quantify changes in protein expression and post-translational modifications. This can directly confirm the downstream effects of altered gene expression and identify the specific proteins that interact with (S)-Diperodon or are affected by its activity. mdpi.com
Metabolomics: To measure fluctuations in small-molecule metabolites within cells and tissues. This provides a real-time snapshot of the cellular metabolic state and can reveal unexpected effects on cellular energy or signaling pathways. nih.gov
Integrating these vast datasets using advanced bioinformatics tools can build comprehensive models of the drug's interaction with the biological system, leading to a deeper and more predictive understanding of its pharmacological profile. mdpi.comnih.gov
| Omics Field | Technology | Potential Biochemical Insights |
|---|---|---|
| Genomics | DNA Sequencing | Identify genetic variations (e.g., in sodium channel genes) that influence individual sensitivity or resistance to (S)-Diperodon. |
| Transcriptomics | RNA-Sequencing | Map the full spectrum of gene expression changes in target tissues, revealing secondary mechanisms and off-target effects. |
| Proteomics | Mass Spectrometry | Quantify protein expression changes and identify direct protein binding partners of the drug. mdpi.com |
| Metabolomics | LC-MS, NMR | Profile changes in cellular metabolism to understand the broader physiological response to nerve blockade. nih.gov |
Machine Learning and Artificial Intelligence Applications in Diperodon Research
The complexity of drug discovery and development can be significantly streamlined through the application of machine learning (ML) and artificial intelligence (AI). saiwa.ainih.gov For a compound like (S)-Diperodon, AI can be leveraged across the entire research pipeline, from fundamental chemical synthesis to the analysis of complex biological data. nih.gov
Key applications in the context of Diperodon research include:
Predictive Modeling: AI algorithms can be trained on existing chemical and biological data to predict the properties of novel Diperodon analogs. nih.gov This includes predicting their binding affinity to sodium channels, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the identification of superior drug candidates. youtube.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have high potency for a specific target and desirable pharmacological properties. nih.gov This could lead to the discovery of next-generation anesthetics based on the Diperodon scaffold.
Reaction Prediction and Synthesis Design: ML models can predict the outcomes of chemical reactions, helping chemists design more efficient and reliable synthetic routes to (S)-Diperodon and its derivatives. cam.ac.uk
Analysis of Omics Data: AI is essential for interpreting the large and complex datasets generated by multi-omics studies. youtube.com Machine learning can identify subtle patterns and correlations that are invisible to human analysis, linking specific molecular changes to the drug's efficacy or side effects.
| Application Area | AI/ML Technique | Objective and Potential Impact |
|---|---|---|
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) Models, Deep Neural Networks | Predict the anesthetic potency and ADMET properties of new Diperodon analogs, reducing the need for extensive experimental screening. nih.govmdpi.com |
| De Novo Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generate novel molecular structures with optimized properties for local anesthesia, expanding beyond known chemical space. nih.gov |
| Synthesis Planning | Retrosynthesis Prediction Models | Propose efficient and high-yielding synthetic pathways, accelerating the production of new compounds for testing. cam.ac.uk |
| Biomarker Discovery | Clustering Algorithms, Classification Models | Analyze multi-omics data to identify molecular signatures that predict a patient's response to (S)-Diperodon treatment. youtube.com |
Q & A
Q. How can synthetic routes for (S)-Diperodon anhydrous be optimized to minimize racemization?
- Methodological Answer : Utilize asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) or enzymatic resolution. Monitor reaction progress via chiral HPLC to detect early racemization. Optimize temperature (<0°C for acid-sensitive intermediates) and solvent polarity to stabilize the desired enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
